Technical Profile & Safety Guide: 2-Chloro-4-methoxyphenylhydrazine
Technical Profile & Safety Guide: 2-Chloro-4-methoxyphenylhydrazine
Part 1: Executive Technical Summary
2-Chloro-4-methoxyphenylhydrazine (often supplied as the hydrochloride salt, CAS: 2109805-82-3 ) is a specialized heterocyclic building block. Unlike generic phenylhydrazines, the specific substitution pattern—a chlorine atom at the ortho position and a methoxy group at the para position relative to the hydrazine moiety—imparts unique electronic and steric properties. These features are critical for controlling regioselectivity in the synthesis of indoles (via Fischer cyclization) and pyrazoles , both of which are privileged scaffolds in kinase inhibitors and agrochemicals.
This guide moves beyond standard SDS data, integrating field-proven handling protocols with mechanistic insights to ensure both safety and experimental success.
Chemical Specifications
| Property | Specification |
| Chemical Name | 2-Chloro-4-methoxyphenylhydrazine (typically HCl salt) |
| CAS Number | 2109805-82-3 (HCl salt) |
| Molecular Formula | C₇H₉ClN₂O (Free base) / C₇H₁₀Cl₂N₂O (HCl salt) |
| Molecular Weight | 172.61 g/mol (Free base) / 209.07 g/mol (HCl salt) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |
| Stability | Hygroscopic; sensitive to oxidation (air) and light |
Part 2: Hazard Profiling & Toxicology (The "Why")
Expert Insight: The safety profile of this compound is dominated by the hydrazine functional group . Hydrazines are potent nucleophiles and reducing agents, making them biologically reactive. They can form covalent bonds with DNA (alkylation) and proteins, leading to their classification as potential genotoxins and sensitizers.
GHS Classification & Mechanistic Hazards
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Acute Toxicity (Oral/Dermal/Inhalation): Category 4. The hydrazine moiety interferes with pyridoxal phosphate (Vitamin B6) dependent enzymes, potentially causing neurological effects upon high exposure.
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Skin Sensitization: Category 1. Hydrazines are notorious haptens; they react with skin proteins to form immunogenic complexes, leading to allergic contact dermatitis.
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Carcinogenicity (Suspected): While specific data for this derivative may be limited, it should be handled with the same rigor as parent phenylhydrazine (a known carcinogen) due to the "Precautionary Principle" in chemical safety.
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Environmental: Toxic to aquatic life with long-lasting effects (due to the chlorinated ring stability).
Stability & Decomposition
The free base is unstable and prone to air oxidation, turning dark brown/purple (formation of diazenes/azo compounds). The hydrochloride salt is significantly more stable but will liberate HCl gas if heated or exposed to moisture, posing an inhalation hazard.
Part 3: Operational Handling Protocol (The "How")
Trustworthiness: This protocol is designed as a self-validating system . If a step fails (e.g., color check), the user knows immediately not to proceed.
Phase 1: Pre-Experimental Validation
Before weighing or reacting, perform the "Visual Integrity Check" :
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Color: The solid should be off-white or pale beige.
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Fail State: Dark brown or purple coloration indicates significant oxidation. Do not use. Impurities will act as radical scavengers, killing metal-catalyzed cross-couplings or lowering yields in Fischer syntheses.
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Texture: Free-flowing powder.
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Fail State: Clumping or "wet" appearance indicates moisture absorption (hydrolysis of the HCl salt). Recrystallize from Ethanol/Et₂O before use.
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Phase 2: Safe Weighing & Transfer
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Engineering Control: All handling must occur inside a Class II Fume Hood .
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PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and safety glasses. A P3/N95 dust mask is required if weighing outside a hood (not recommended).
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Static Control: Use anti-static weighing boats. Hydrazine salts can be electrostatically charged and "jump," creating contamination risks.
Phase 3: Reaction Quenching & Waste
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Never mix hydrazine waste with oxidizing agents (e.g., bleach, peroxides) or strong acids indiscriminately. This can generate toxic chloramines or explosive azides.
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Decontamination: Wipe surfaces with a 5% ascorbic acid or sodium thiosulfate solution to reduce any trace hydrazine residues before cleaning with soap and water.
Part 4: Synthesis Applications & Regiochemistry[4][5]
Expertise: The 2-Chloro-4-methoxy substitution pattern is not arbitrary. In the Fischer Indole Synthesis, the ortho-chloro group blocks one side of the ring, forcing cyclization to occur at the specific open ortho position. This eliminates the formation of regioisomeric mixtures often seen with meta-substituted phenylhydrazines.
Key Workflows
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Fischer Indole Synthesis: Reaction with ketones/aldehydes to form 7-chloro-5-methoxyindoles.
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Pyrazole Synthesis: Condensation with 1,3-diketones to form 1-arylpyrazoles.[1]
Visualization: Synthesis & Safety Logic
The following diagram illustrates the chemical pathways and the critical safety decision points.
Caption: Operational workflow for 2-Chloro-4-methoxyphenylhydrazine, detailing the critical quality control step (Visual Check) prior to divergent synthesis pathways for Indoles and Pyrazoles.
Part 5: Emergency Response Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do not use solvents (ethanol/DMSO). | Solvents increase skin permeability, driving the hydrazine deeper into the dermis. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). | Hydrazines can cause respiratory irritation and systemic hypoxia. |
| Spill (Solid) | Dampen with water (to prevent dust), scoop into a sealable container. | Preventing dust formation minimizes inhalation risk. |
| Spill (Solution) | Absorb with vermiculite. Treat with dilute bleach (sodium hypochlorite) cautiously in a fume hood. | Oxidation converts hydrazine to nitrogen gas (N₂), but can be exothermic. |
References
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National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Phenylhydrazine Derivatives and Toxicity. Retrieved from [Link]
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Organic Chemistry Portal. (2024).[2] Fischer Indole Synthesis: Mechanism and Regioselectivity. Retrieved from [Link]
